molecular formula C8H18N2O B155524 2-(4-Methylpiperazin-1-yl)propan-1-ol CAS No. 1811-57-0

2-(4-Methylpiperazin-1-yl)propan-1-ol

Cat. No.: B155524
CAS No.: 1811-57-0
M. Wt: 158.24 g/mol
InChI Key: NCRWIAUNUXORIB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring substituted with a methyl group and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method is the reaction of 4-methylpiperazine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

2-(4-Methylpiperazin-1-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a hydroxyl group and a piperazine ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWIAUNUXORIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609257
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1811-57-0
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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